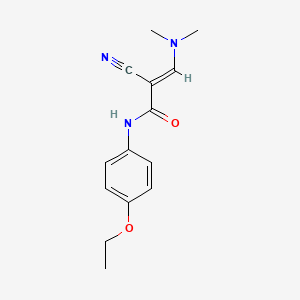

(E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide, commonly known as DMCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMCA is a synthetic compound that is classified as a non-steroidal anti-inflammatory drug (NSAID).

Aplicaciones Científicas De Investigación

Synthesis and Properties :

- Kotteswaran et al. (2016) described the synthesis of a closely related compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, and analyzed its electronic properties using ultraviolet-visible absorption spectroscopy and cyclic voltammetric analysis (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

- Harisha et al. (2015) achieved a new synthesis of entacapone, a catechol-O-methyltransferase inhibitor, starting from a precursor similar to (E)-2-Cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide (Harisha et al., 2015).

Chemical Interactions and Structures :

- Zhang, Wu, & Zhang (2011) reported on the unique N⋯π and O⋯π interactions in the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoates (Zhang, Wu, & Zhang, 2011).

Antitumor Activity :

- Fahim, Elshikh, & Darwish (2019) synthesized derivatives of (E)-2-cyano-3-(dimethylamino)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylamide, showing outstanding in vitro antitumor activity against the HepG2 cell line (Fahim, Elshikh, & Darwish, 2019).

Organic Synthesis Applications :

- Bondock et al. (2014) explored the diastereoselective synthesis of derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, demonstrating the compound's utility in organic synthesis (Bondock, Nasr, Zaghary, Chantrapromma, Ghabbour, & Fun, 2014).

Polymer Chemistry :

- Wojdyla et al. (2022) investigated the novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including derivatives similar to the compound (Wojdyla et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to target specific genes responsible for reactive oxygen species (ros) generation .

Mode of Action

It’s worth noting that similar compounds have been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells .

Biochemical Pathways

The compound may affect the glutathione metabolism pathway, as suggested by the upregulation and downregulation of multiple genes involved in this pathway . The affected genes include CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B .

Result of Action

The compound may induce GSH depletion through modulation of gene expression, especially those involved in glutathione metabolism . This could lead to an increase in ROS, unfolded protein response, and cell death .

Action Environment

It’s worth noting that factors such as ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation can influence the generation of ros .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-(4-ethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-13-7-5-12(6-8-13)16-14(18)11(9-15)10-17(2)3/h5-8,10H,4H2,1-3H3,(H,16,18)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNKWUJOVDLXJD-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C/N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)

![3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)